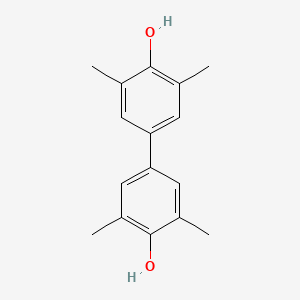

2,2',6,6'-Tetramethyl-4,4'-biphenol

Übersicht

Beschreibung

2,6-Dimethylphenol, auch bekannt als Di(2,6-dimethylphenol), ist eine organische Verbindung mit der Summenformel C₈H₁₀O. Es ist ein Derivat von Phenol, bei dem zwei Methylgruppen an den Positionen 2 und 6 des Benzolrings substituiert sind. Diese Verbindung wird auch als 2,6-Xylenol bezeichnet und ist bekannt für ihre Anwendungen in verschiedenen industriellen Prozessen, insbesondere bei der Herstellung von Hochleistungspolymeren .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylphenol has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Its derivatives have been studied for their antioxidant and radical scavenging activities.

Wirkmechanismus

Der Wirkungsmechanismus von 2,6-Dimethylphenol und seinen Derivaten beinhaltet ihre Fähigkeit, freie Radikale zu fangen und oxidativen Stress zu hemmen. Die phenolische Hydroxylgruppe spielt eine entscheidende Rolle bei der Abgabe von Wasserstoffatomen zur Neutralisierung freier Radikale, wodurch Zellschäden verhindert werden. Diese antioxidative Aktivität ist besonders wichtig, um vor Lipidperoxidation und oxidativem Schaden an Proteinen und DNA zu schützen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2,6-Dimethylphenol kann durch Methylierung von Phenol mit Methanol in Gegenwart eines Katalysators synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung eines gemischten Eisen-Chromoxid-Katalysators in einem Wirbelschichtreaktor. Die Reaktion wird bei Temperaturen zwischen 350 °C und 380 °C durchgeführt, wobei eine hohe Umwandlungsrate von Phenol zu 2,6-Dimethylphenol erzielt wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von 2,6-Dimethylphenol häufig die katalytische Methylierung von Phenol. Der Prozess ist optimiert, um eine hohe Selektivität und Ausbeute zu erzielen, wobei Nebenprodukte minimiert werden. Die Verwendung von o-Kresol-Zirkulation im Reaktor trägt zur Stabilität des Katalysatorbettes bei und erhöht die Gesamteffizienz des Prozesses .

Chemische Reaktionsanalyse

Arten von Reaktionen

2,6-Dimethylphenol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Substitution: Die Hydroxylgruppe in 2,6-Dimethylphenol kann durch andere funktionelle Gruppen durch Reaktionen wie Halogenierung und Nitrierung ersetzt werden.

Polymerisation: Es wird als Monomer bei der Herstellung von Polyphenylenetherharzen verwendet.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird üblicherweise als Oxidationsmittel verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Halogene wie Chlor oder Brom, während die Nitrierung die Verwendung von Salpetersäure (HNO₃) beinhaltet.

Polymerisation: Katalysatoren wie Kupferchlorid (CuCl₂) und Di-tert-butylethylendiamin (Dt-BEDA) werden im Polymerisationsprozess verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Substitution: Halogenierte und nitrierte Derivate.

Polymerisation: Polyphenylenetherharze.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylphenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und Polymere verwendet.

Biologie: Seine Derivate wurden auf ihre antioxidativen und Radikalfängeraktivitäten untersucht.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Substitution: The hydroxyl group in 2,6-dimethylphenol can be substituted with other functional groups through reactions such as halogenation and nitration.

Polymerization: It is used as a monomer in the production of polyphenylene ether resins.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Substitution: Halogenation reactions often use halogens like chlorine or bromine, while nitration involves the use of nitric acid (HNO₃).

Polymerization: Catalysts such as copper chloride (CuCl₂) and di-tert-butylethylenediamine (Dt-BEDA) are used in the polymerization process.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Substitution: Halogenated and nitrated derivatives.

Polymerization: Polyphenylene ether resins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dimethylphenol: Ein weiteres Isomer von Dimethylphenol mit Methylgruppen an den Positionen 2 und 4.

2,6-Di-tert-butylphenol: Ein Derivat mit tert-Butylgruppen anstelle von Methylgruppen an den Positionen 2 und 6.

2,6-Diisopropylphenol: Bekannt als Propofol, hat es Isopropylgruppen an den Positionen 2 und 6.

Einzigartigkeit

2,6-Dimethylphenol ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Seine hohe Reaktivität und Stabilität machen es zu einem idealen Monomer für die Herstellung von Hochleistungspolymeren. Darüber hinaus sind seine antioxidativen Eigenschaften im Vergleich zu einigen seiner Isomere und Derivate ausgeprägter .

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYPMFPGZQPETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062396 | |

| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-04-1 | |

| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2417-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2417-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of di(2,6-dimethylphenol)?

A1: Di(2,6-dimethylphenol) is a dimeric phenol compound.

- Spectroscopic Data: The structure of di(2,6-dimethylphenol) and its derivatives can be confirmed using techniques like FTIR, 1H NMR, and 13C NMR. []

Q2: How does the dimeric structure of di(2,6-dimethylphenol) contribute to its antioxidant activity compared to its monomeric counterpart, 2,6-dimethylphenol?

A2: Research suggests that the dimeric structure of di(2,6-dimethylphenol) significantly enhances its antioxidant capacity compared to 2,6-dimethylphenol. This increased activity is attributed to the expanded conjugation system in the dimer, which likely improves its ability to stabilize free radicals and interrupt oxidation chain reactions. [] One study found that dimeric phenols, including di(2,6-dimethylphenol), demonstrated a 4-10 fold greater 1,1-diphenyl-p-picryhydrazyl (DPPH) radical-trapping ability compared to their monomeric counterparts. []

Q3: What in vitro methods have been used to evaluate the antioxidant activity of di(2,6-dimethylphenol)?

A3: Several in vitro methods have been employed to assess the antioxidant properties of di(2,6-dimethylphenol) and its related compounds. These include:* DPPH free radical scavenging assay []* ABTS radical scavenging activity assay []* Total antioxidant activity determination by ferric thiocyanate method []* Total reducing power assessment by potassium ferricyanide reduction method []* Superoxide anion radical scavenging assay []* Hydrogen peroxide scavenging assay []* Ferrous ions chelating activity assay []

Q4: Are there any studies exploring the structure-activity relationship (SAR) of di(2,6-dimethylphenol) derivatives?

A4: While specific SAR studies focusing solely on di(2,6-dimethylphenol) derivatives are limited within the provided research, studies on structurally similar dimeric phenols offer valuable insights. For instance, research on propofol (2,6-diisopropylphenol) and its dimer, dipropofol, suggests that increasing the steric bulk of substituents on the phenol rings correlates with enhanced antioxidant activity. This suggests that modifying the substituents on di(2,6-dimethylphenol) could potentially modulate its antioxidant properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.